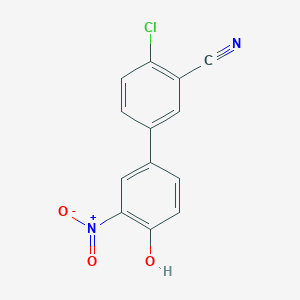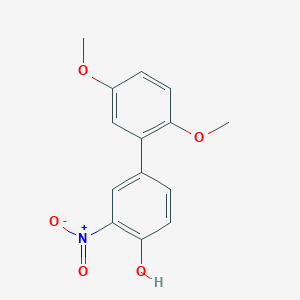
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol, 95%
Overview
Description
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is an organic compound with a wide range of uses in the scientific community. It is an aromatic nitro compound with an aromatic ring and a phenolic group, and is often used in research laboratories to study the effects of nitro compounds on various biochemical and physiological processes. 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is a versatile compound that has been used in a variety of scientific applications, including synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been used in a variety of scientific research applications, including synthesis, pharmaceuticals, and biochemistry. In the field of synthesis, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been used as a starting material for the synthesis of various organic compounds, such as polymers, polyesters, and polyamides. In the field of pharmaceuticals, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been used in the synthesis of various drugs, such as anti-inflammatory agents and anticonvulsants. In the field of biochemistry, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been used to study the effects of nitro compounds on various biochemical and physiological processes, such as enzyme activity and gene expression.
Mechanism of Action
The exact mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is not yet fully understood. However, it is believed that 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is able to interact with various proteins and enzymes in the body, resulting in a variety of physiological effects. For example, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. Additionally, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis.
Biochemical and Physiological Effects
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to have a variety of biochemical and physiological effects. For example, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. Additionally, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. Furthermore, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells. Finally, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has been shown to have anti-bacterial and anti-fungal effects, as it has been shown to inhibit the growth of certain types of bacteria and fungi.
Advantages and Limitations for Lab Experiments
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) has several advantages and limitations for laboratory experiments. One of the main advantages of 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is its high purity, which makes it suitable for use in a variety of biochemical and physiological experiments. Additionally, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is relatively stable, making it suitable for long-term storage. However, 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) is also toxic and can cause irritation to the skin and eyes, so it should be handled with caution and protective equipment should be worn when handling the compound.
Future Directions
There are a number of potential future directions for research involving 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%). One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further research could be conducted to explore the effects of 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) on various biochemical and physiological processes, such as enzyme activity and gene expression. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%), such as its potential use as an anti-inflammatory agent or anticonvulsant.
Synthesis Methods
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol (95%) can be synthesized by a variety of methods, including nitration of 4-ethoxy-2-methylphenol with nitric acid, nitration of 4-ethoxy-2-methylphenol with sulfuric acid, and nitration of 4-ethoxy-2-methylphenol with nitric acid and acetic acid. The most widely used method is nitration of 4-ethoxy-2-methylphenol with nitric acid and acetic acid, which is a two-step process. In the first step, 4-ethoxy-2-methylphenol is reacted with nitric acid and acetic acid in a 1:1 ratio to form 4-nitro-2-methylphenol. In the second step, the 4-nitro-2-methylphenol is reacted with an excess of acetic acid to form 4-(4-ethoxy-2-methylphenyl)-2-nitrophenol (95%).
properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-20-12-5-6-13(10(2)8-12)11-4-7-15(17)14(9-11)16(18)19/h4-9,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMQOPCWQPQKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686289 | |
| Record name | 4'-Ethoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxy-2-methylphenyl)-2-nitrophenol | |
CAS RN |
1261888-54-3 | |
| Record name | 4'-Ethoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)









